Methyl 5-amino-1-(5-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 5-amino-1-(5-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate is a synthetic organic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an amino group, a methyl ester group, and a chlorinated phenyl ring. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-1-(5-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 5-chloro-2-methylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The resulting intermediate is then esterified using methanol and a suitable catalyst to yield the final product. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-1-(5-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-amino-1-(5-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-amino-1-(5-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-amino-1-(4-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate
- Methyl 5-amino-1-(5-bromo-2-methylphenyl)-1H-pyrazole-4-carboxylate
- Methyl 5-amino-1-(5-chloro-2-ethylphenyl)-1H-pyrazole-4-carboxylate
Uniqueness
Methyl 5-amino-1-(5-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate is unique due to the specific positioning of the chlorine and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This distinct structure may result in different binding affinities and selectivities compared to similar compounds, making it a valuable molecule for targeted research applications.
Biological Activity
Methyl 5-amino-1-(5-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate (CAS Number: 1017456-57-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by research findings and data.
Chemical Structure and Properties
This compound has the following molecular formula:
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₂ClN₃O₂ |
Molecular Weight | 246.7 g/mol |
CAS Number | 1017456-57-3 |
The compound features a pyrazole core, which is known for its biological activity across various therapeutic areas.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of pyrazole derivatives, including this compound. In vitro tests have demonstrated that this compound exhibits significant antimicrobial activity against a range of pathogens.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : The compound showed potent activity with MIC values comparable to established antibiotics.
- Biofilm Inhibition : It effectively inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, suggesting potential applications in treating biofilm-associated infections .
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. The pyrazole scaffold is recognized for its ability to inhibit tumor growth.
Case Studies:
- Lung Cancer : The compound demonstrated significant antiproliferative effects on non-small cell lung cancer cells (NCI-H23), with growth inhibition exceeding 90% at optimal concentrations.
- Breast Cancer : In studies involving MDA-MB-231 cells, the compound exhibited substantial cytotoxicity, indicating its potential as a therapeutic agent in breast cancer treatment .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives have also been explored. This compound has shown promise in inhibiting inflammatory pathways.
- Cytokine Inhibition : The compound inhibited the release of pro-inflammatory cytokines like TNF-alpha in cellular models, which is crucial for managing inflammatory diseases .
Summary of Biological Activities
The following table summarizes the biological activities and findings related to this compound:
Properties
Molecular Formula |
C12H12ClN3O2 |
---|---|
Molecular Weight |
265.69 g/mol |
IUPAC Name |
methyl 5-amino-1-(5-chloro-2-methylphenyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C12H12ClN3O2/c1-7-3-4-8(13)5-10(7)16-11(14)9(6-15-16)12(17)18-2/h3-6H,14H2,1-2H3 |
InChI Key |
XQVMSTCKWJDURE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=C(C=N2)C(=O)OC)N |
Origin of Product |
United States |
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